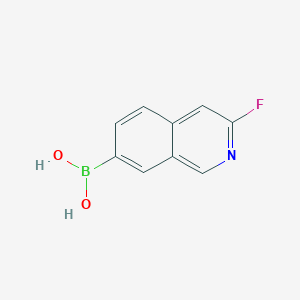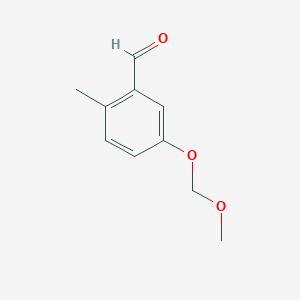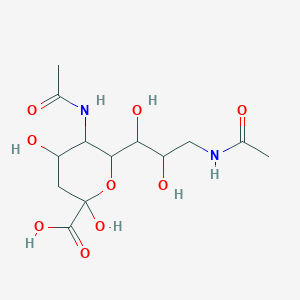
(3-Fluoroisoquinolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoroisoquinolin-7-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are employed to enhance the efficiency and yield of the reaction . The use of automated systems and optimized reaction conditions allows for the large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoroisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
(3-Fluoroisoquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the fabrication of advanced materials, such as polymers and sensors.
Biological Research: Applied in the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of (3-Fluoroisoquinolin-7-yl)boronic acid is primarily based on its ability to form covalent bonds with nucleophilic groups. In medicinal chemistry, it acts as an electrophile, reacting with nucleophilic residues in enzymes or receptors to modulate their activity . The boronic acid group can also form reversible covalent bonds with diols, making it useful in sensing applications .
Comparison with Similar Compounds
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluoro-substituted boronic acid with similar reactivity and applications.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Methylboronic acid: A smaller boronic acid with different reactivity due to the absence of aromatic substitution.
Uniqueness
(3-Fluoroisoquinolin-7-yl)boronic acid is unique due to the presence of both a fluoro-substituent and an isoquinoline ring, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H7BFNO2 |
|---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
(3-fluoroisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H |
InChI Key |
XGUAGQUSWXETRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)
![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)




![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)



